molecular formula C14H9F2NO3 B12622233 3-Benzamido-2,6-difluorobenzoic acid CAS No. 917923-95-6

3-Benzamido-2,6-difluorobenzoic acid

Cat. No.: B12622233
CAS No.: 917923-95-6
M. Wt: 277.22 g/mol
InChI Key: HVJPURBHKJJRHD-UHFFFAOYSA-N
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Description

3-Benzamido-2,6-difluorobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group attached to a difluorobenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-2,6-difluorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2,6-difluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 3-amino-2,6-difluorobenzoic acid is then acylated with benzoyl chloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzamido-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Reduction: 3-Amino-2,6-difluorobenzoic acid.

    Oxidation: Oxidized derivatives like quinones.

Scientific Research Applications

3-Benzamido-2,6-difluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzamido-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzamido group can interact with active sites of enzymes, while the difluorobenzoic acid core provides stability and specificity.

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: Lacks the benzamido group, making it less versatile in medicinal applications.

    3-Amino-2,6-difluorobenzoic Acid: Similar structure but with an amino group instead of a benzamido group, leading to different reactivity and applications.

    3-Benzamido-4,5-difluorobenzoic Acid: Similar but with different substitution pattern, affecting its chemical properties and applications.

Uniqueness: 3-Benzamido-2,6-difluorobenzoic acid is unique due to the presence of both benzamido and difluorobenzoic acid moieties, which confer specific reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules and materials.

Properties

CAS No.

917923-95-6

Molecular Formula

C14H9F2NO3

Molecular Weight

277.22 g/mol

IUPAC Name

3-benzamido-2,6-difluorobenzoic acid

InChI

InChI=1S/C14H9F2NO3/c15-9-6-7-10(12(16)11(9)14(19)20)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

HVJPURBHKJJRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F

Origin of Product

United States

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